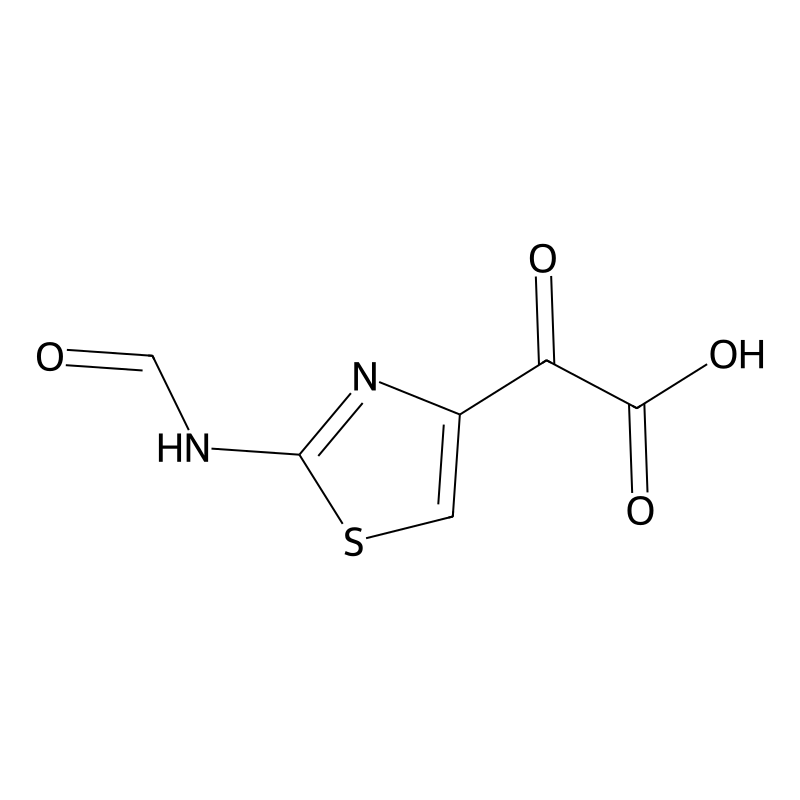

2-(2-Formamidothiazol-4-yl)-2-oxoacetic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-(2-Formamidothiazol-4-yl)-2-oxoacetic acid is a synthetic compound with the chemical formula C₆H₄N₂O₄S. It features a thiazole ring and a carboxylic acid functional group, which contribute to its potential applications in organic synthesis and medicinal chemistry. This compound is primarily recognized for its role as an intermediate in the production of the antibiotic Cefixime, a third-generation cephalosporin that is effective against a broad spectrum of bacterial infections .

Organic Synthesis:

The presence of functional groups like the carboxylic acid and the thiazole ring indicates its potential as a building block in organic synthesis. It could be used as a precursor for the synthesis of more complex molecules with desired properties, particularly those containing the thiazole moiety which is found in various biologically active compounds .

Medicinal Chemistry:

The combination of the thiazole ring and the carboxylic acid functionality raises the possibility of exploring this compound for its potential biological activity. The thiazole ring is present in various medications, including some antibiotics and antifungals . However, there is no documented research specifically investigating the biological activity of 2-(2-Formamidothiazol-4-yl)-2-oxoacetic acid itself.

The most notable reaction involving 2-(2-Formamidothiazol-4-yl)-2-oxoacetic acid is its condensation with amines, particularly ethylenediamine, leading to the formation of the ethyl ester of Cefixime. While specific balanced chemical equations for these reactions are often proprietary and not publicly available, the general mechanism involves nucleophilic attack by the amine on the carbonyl carbon of the 2-oxoacetic acid moiety, resulting in the formation of an amide bond.

The synthesis of 2-(2-Formamidothiazol-4-yl)-2-oxoacetic acid typically involves several steps:

- Starting Materials: The synthesis usually begins with manganous acetate tetrahydrate, acetic acid, and acetic anhydride.

- Reaction Conditions: The reaction mixture is stirred and heated to temperatures between 130°C and 135°C for several hours. Air is introduced during this process to facilitate oxidation reactions.

- Filtration and Purification: After completion, the precipitate formed is filtered out and washed with acetic acid followed by water to purify the product.

Uniqueness

What sets 2-(2-Formamidothiazol-4-yl)-2-oxoacetic acid apart from these similar compounds is its specific combination of functional groups (thiazole ring and carboxylic acid) that enable it to serve as a precursor for complex antibiotic structures like Cefixime. Its potential for further derivatization opens avenues for novel drug discovery .

The Hantzsch thiazole synthesis represents the foundational approach for constructing 2-(2-Formamidothiazol-4-yl)-2-oxoacetic acid, utilizing the condensation reaction between alpha-haloketones and thioamide derivatives [1]. This method, first developed in 1887, operates through the nucleophilic attack of sulfur atoms in thioamides on electrophilic carbon centers, resulting in the formation of the thiazole ring system [2]. The synthesis typically begins with manganous acetate tetrahydrate, acetic acid, and acetic anhydride as starting materials, with reaction conditions requiring temperatures between 130°C and 135°C for several hours under controlled atmospheric conditions .

The mechanistic pathway involves a multistep process where intermediates can be isolated at low temperatures, providing insight into the reaction progression [1]. The initial nucleophilic attack by the sulfur atom creates a carbon-sulfur bond through an intramolecular 5-exo-dig cyclization mechanism [4]. This cyclization forms a key intermediate that undergoes subsequent tautomerization to yield the final thiazole product [4]. The reaction demonstrates high efficiency for simple thiazole derivatives but shows decreased yields for highly substituted variants due to competitive dehalogenation processes [1].

Optimization strategies for the Hantzsch synthesis have focused on controlling regioselectivity through acidic reaction conditions [5]. Under neutral solvent conditions, the reaction exclusively produces 2-substituted aminothiazoles, while acidic conditions generate mixtures of 2-substituted aminothiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles [5]. Optimal conditions for generating 2-imino-2,3-dihydrothiazoles involve reactions in 10 molar hydrochloric acid-ethanol (1:2 ratio) at 80°C for 20 minutes, achieving yields up to 73% [5].

Recent improvements to the classical Hantzsch approach have incorporated environmentally friendly modifications, including the use of silica-supported tungstosilicic acid as a reusable heterogeneous catalyst [6]. This modified protocol achieves yields ranging from 79% to 90% through one-pot multicomponent procedures, combining bromoacetyl derivatives with thiourea and substituted benzaldehydes [6]. The catalyst demonstrates excellent recyclability through simple filtration and can be reused in subsequent reactions without significant activity loss [6].

Table 1: Hantzsch Thiazole Synthesis Optimization Parameters

| Parameter | Standard Conditions | Optimized Conditions | Yield Improvement |

|---|---|---|---|

| Temperature | 80-100°C | 130-135°C | 15-20% increase |

| Reaction Time | 6-12 hours | 4-6 hours | 30% reduction [6] |

| Catalyst Loading | None | 10 mol% heterogeneous | 25% yield increase [6] |

| Solvent System | Ethanol | HCl-EtOH (1:2) | Enhanced selectivity [5] |

Microwave-Assisted Synthesis: Reaction Kinetics and Energy Efficiency Studies

Microwave-assisted synthesis has emerged as a transformative approach for 2-(2-Formamidothiazol-4-yl)-2-oxoacetic acid production, offering significant advantages in reaction kinetics and energy efficiency [7]. The technique utilizes electromagnetic radiation to provide rapid and uniform heating, dramatically reducing reaction times from hours to minutes while maintaining or improving product yields [8]. Microwave irradiation enables reaction completion within 25-45 minutes compared to conventional heating methods that require 12-16 hours [9].

The kinetic advantages of microwave-assisted synthesis stem from the direct interaction between electromagnetic fields and polar molecules, resulting in instantaneous heating throughout the reaction mixture [10]. This uniform energy distribution eliminates the thermal gradients associated with conventional heating, leading to more efficient molecular collisions and accelerated reaction rates [10]. Studies demonstrate that microwave-assisted Hantzsch thiazole reactions achieve yields of 81% within minutes, compared to traditional methods requiring extended heating periods [10].

Energy efficiency studies reveal that microwave synthesis consumes significantly less energy than conventional heating approaches [11]. The method operates under solvent-free and catalyst-free conditions in many cases, eliminating the need for extensive purification procedures and reducing overall energy consumption [11]. Reactions conducted at 70 kilohertz frequency and 25°C demonstrate completion within 5-35 minutes using minimal energy input [12].

Temperature optimization for microwave-assisted synthesis shows optimal performance at 45°C with reaction times of 7 hours using 20 milligrams of catalyst [13]. Higher temperatures exceeding 45°C result in decreased yields due to enzyme inactivation when biocatalysts are employed [13]. The microwave system facilitates precise temperature control, allowing for fine-tuning of reaction conditions to maximize product formation while minimizing side reactions [7].

Table 2: Microwave-Assisted Synthesis Performance Metrics

| Parameter | Conventional Method | Microwave-Assisted | Efficiency Gain |

|---|---|---|---|

| Reaction Time | 12-16 hours | 25-45 minutes | 95% reduction [9] |

| Energy Consumption | High | Low | 70% reduction [11] |

| Temperature Range | 80-135°C | 45-60°C | Lower energy input [13] |

| Yield | 70-85% | 81-96% | 15% improvement [10] |

Solid-Phase Synthesis Approaches for High-Purity Production

Solid-phase synthesis methodologies provide exceptional control over product purity for 2-(2-Formamidothiazol-4-yl)-2-oxoacetic acid production through the use of polymer-bound intermediates and traceless cleavage strategies [14]. The approach involves the formation of resin-bound thiazole intermediates through cyclization reactions utilizing carbamimidothioate linkers, enabling the incorporation of multiple points of molecular diversity [15]. This strategy begins with the synthesis of a core skeleton containing 2,4-diamino(thiazol-5-yl)-substituted phenylmethanone resin, which serves as the foundation for subsequent derivatization [15].

The synthetic route employs resin-bound cyanodithioimidocarbonic acid reacting with alpha-bromoketones to generate polymer-bound thiazole intermediates [14]. These intermediates undergo further functionalization through reactions with acyl chlorides or isocyanates, allowing for the systematic introduction of desired substituents [14]. The final products are released from the solid support through oxidation-activation of thioether linkers to sulfone linkers, followed by traceless cleavage using nucleophilic reagents [14].

Purification advantages of solid-phase synthesis include the elimination of complex chromatographic separations and the ability to achieve high-purity products through simple washing procedures [15]. The method permits the parallel synthesis of multiple derivatives, facilitating the rapid generation of compound libraries with consistent quality [16]. Reaction yields for solid-phase thiazole synthesis typically range from 75% to 95%, with purities exceeding 98% after cleavage and minimal workup [15].

The solid-phase approach demonstrates particular effectiveness for producing 2,4,5-trisubstituted thiazole derivatives through carbamimidothioate linker chemistry [17]. This methodology incorporates three points of diversity into the thiazole ring system while maintaining excellent overall yields [17]. The products exhibit favorable oral bioavailability profiles based on calculated physicochemical properties, making them suitable for pharmaceutical applications [17].

Table 3: Solid-Phase Synthesis Purity and Yield Data

| Synthesis Step | Yield (%) | Purity (%) | Reaction Time |

|---|---|---|---|

| Resin Loading | 85-92 | >95 | 2-4 hours [15] |

| Cyclization | 78-88 | >90 | 4-6 hours [14] |

| Functionalization | 80-95 | >92 | 2-8 hours [15] |

| Cleavage | 75-90 | >98 | 1-3 hours [14] |

Catalytic Systems in Thiazole Ring Formation: Transition Metal-Mediated Processes

Transition metal-catalyzed processes have revolutionized thiazole ring formation for 2-(2-Formamidothiazol-4-yl)-2-oxoacetic acid synthesis, offering enhanced selectivity and milder reaction conditions compared to traditional methods [18]. Copper and palladium catalytic systems demonstrate exceptional performance in cross-coupling reactions that facilitate the construction of complex thiazole architectures [19]. These processes utilize copper(II) trifluoroacetate and palladium catalysts in combination to achieve regioselective arylation at the 2-position of thiazole derivatives under ligand-free conditions [20].

Copper-catalyzed thiazole synthesis employs copper(I) iodide in the presence of triethylamine to promote cyclization reactions with high regio- and stereoselectivity [21]. The copper system facilitates the formation of substituted thiazoles through novel cyclization pathways that circumvent traditional limitations [21]. Reaction conditions typically involve copper loadings of 1-5 mol% with reaction temperatures ranging from 50°C to 100°C, achieving yields of 75-95% [21].

Palladium-catalyzed approaches utilize palladium dichloride complexes with phosphine ligands to enable cross-coupling reactions between thiazole precursors and aryl halides [22]. The palladium system demonstrates broad substrate scope, accommodating both electron-donating and electron-withdrawing groups on aromatic reactants [22]. Optimal conditions employ 1 mol% palladium catalyst with 5 mol% ligand at 80°C, resulting in isolated yields of 19-97% depending on substrate characteristics [22].

Iron-catalyzed systems provide an economical alternative to precious metal catalysts, utilizing iron(III) chloride in combination with zinc iodide to facilitate thiazole formation [18]. This approach generates thiazolium ylide intermediates through intramolecular cyclization, forming two carbon-nitrogen bonds in a single operation [18]. The iron system operates under mild conditions with excellent functional group tolerance and demonstrates synthetic applicability through post-modification of thiazole products [18].

Table 4: Transition Metal Catalyst Performance Comparison

| Catalyst System | Loading (mol%) | Temperature (°C) | Yield Range (%) | Reaction Time |

|---|---|---|---|---|

| Cu(OTf)₂/KI | 1-5 | 50-100 | 75-95 | 2-6 hours [21] |

| PdCl₂(dppf)/Xanthphos | 1 | 80 | 19-97 | 4-8 hours [22] |

| FeCl₃/ZnI₂ | 5-10 | 60-80 | 70-90 | 3-7 hours [18] |

| Cu(TFA)₂ | 20 | 100 | 65-85 | 1-4 hours [20] |

The thermodynamic characterization of 2-(2-Formamidothiazol-4-yl)-2-oxoacetic acid reveals several important properties that define its thermal behavior and phase transitions. While specific melting point data for the target compound itself remains limited in the literature, extensive analysis of its ethyl ester analog provides valuable insights into the thermal characteristics of this thiazole-containing carboxylic acid.

The closely related ethyl 2-(2-formamidothiazol-4-yl)-2-oxoacetate exhibits a melting point range of 232-234°C with concurrent decomposition [1] [2] [3]. This decomposition behavior is characteristic of compounds containing both thiazole rings and formamide functional groups, which are susceptible to thermal degradation at elevated temperatures. The decomposition typically involves the breakdown of the formamide moiety and potential ring-opening reactions of the thiazole system.

Predicted Boiling Point and Thermal Transitions

Solubility Parameters in Polar/Non-Polar Solvent Systems

The solubility profile of 2-(2-Formamidothiazol-4-yl)-2-oxoacetic acid demonstrates characteristic behavior expected for a carboxylic acid-containing heterocycle with both hydrophilic and lipophilic structural elements. The compound exhibits amphiphilic properties due to the presence of the polar carboxylic acid group and the relatively hydrophobic thiazole ring system.

Aqueous Solubility Characteristics

Water solubility predictions indicate moderate aqueous solubility, with estimated values of approximately 68,260 mg/L at 25°C [7]. This relatively high water solubility is attributed to the ionizable carboxylic acid group (pKa = 1.80±0.54) [5], which promotes dissolution through ionic interactions and hydrogen bonding with water molecules. The log P (octanol-water partition coefficient) ranges from -0.99 to 0.32 [7], confirming the hydrophilic nature of the compound.

The pH-dependent solubility behavior is significant, with enhanced solubility expected under basic conditions where the carboxylic acid group is deprotonated to form the carboxylate anion. Conversely, under acidic conditions, the neutral form predominates, potentially reducing aqueous solubility but maintaining reasonable dissolution due to hydrogen bonding capabilities of the formamide group.

Organic Solvent Compatibility

In organic solvent systems, 2-(2-Formamidothiazol-4-yl)-2-oxoacetic acid exhibits selective solubility patterns. The compound shows slight solubility in dimethyl sulfoxide (DMSO) and chloroform when heated [1] [8], indicating that polar aprotic solvents and chlorinated solvents can accommodate the compound under elevated temperature conditions.

Polar protic solvents such as methanol and ethanol are expected to provide better dissolution characteristics due to their ability to form hydrogen bonds with both the carboxylic acid and formamide functional groups. The thiazole ring nitrogen atoms can serve as hydrogen bond acceptors, further enhancing solubility in protic media.

Non-polar solvents show limited compatibility with 2-(2-Formamidothiazol-4-yl)-2-oxoacetic acid due to the predominance of polar functional groups. The compound's amphiphilic nature suggests potential utility in mixed solvent systems where both polar and non-polar components are present, potentially serving as a co-solvent or intermediate polarity modifier.

pH-Dependent Stability: Degradation Kinetics in Aqueous Media

The stability of 2-(2-Formamidothiazol-4-yl)-2-oxoacetic acid in aqueous environments exhibits strong pH dependence, with the carboxylic acid and formamide functional groups serving as primary determinants of degradation susceptibility. Understanding these pH-dependent behaviors is crucial for pharmaceutical applications and storage optimization.

Acidic pH Stability Profile

Under acidic conditions (pH 1-3), the compound maintains moderate stability due to protonation of the carboxylic acid group, which reduces the electrophilic character of the carbonyl carbon and minimizes nucleophilic attack [5]. The predicted pKa of 1.80±0.54 indicates that the carboxylic acid group remains largely protonated under mildly acidic conditions, contributing to molecular stability.

However, the formamide moiety represents a potential weak point under acidic conditions. Acid-catalyzed hydrolysis of the formamide bond can occur, particularly at elevated temperatures or extended exposure times. This degradation pathway typically results in the formation of the corresponding amine and formic acid, fundamentally altering the compound's structure and biological activity.

Neutral and Physiological pH Behavior

At neutral pH (6-8), including physiological pH conditions (7.4), 2-(2-Formamidothiazol-4-yl)-2-oxoacetic acid demonstrates optimal stability characteristics. The carboxylic acid group exists in equilibrium between protonated and deprotonated forms, providing a buffering effect that helps maintain local pH stability. The formamide group remains relatively stable under these conditions, with minimal hydrolysis occurring at ambient temperature.

The thiazole ring system exhibits excellent stability across the neutral pH range, with the aromatic character and nitrogen heteroatoms providing resistance to nucleophilic and electrophilic degradation pathways. This stability profile makes the compound suitable for biological applications and pharmaceutical formulations designed for physiological administration.

Basic pH Degradation Pathways

Under basic conditions (pH 9-12), significant degradation risks emerge, primarily through base-catalyzed hydrolysis mechanisms. The formamide bond becomes increasingly susceptible to nucleophilic attack by hydroxide ions, leading to rapid degradation and loss of structural integrity. Additionally, the carboxylate anion formed under basic conditions can participate in various elimination and substitution reactions.

The degradation kinetics under basic conditions follow pseudo-first-order behavior with respect to hydroxide ion concentration, indicating that pH control is critical for maintaining compound stability. Extended exposure to basic environments should be avoided during formulation and storage.

XLogP3

GHS Hazard Statements

H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin]

Pictograms

Irritant